Ihmt-mst1-58

Kinase selectivity MST1 MST2

Standard dual MST1/2 inhibitors (e.g., XMU-MP-1) introduce confounding off-target activity (ULK1/2, Aurora kinases) and fail to isolate MST1-specific signaling. IHMT-MST1-58 solves this with: • 28× selectivity over MST2 (IC₅₀=652 nM), no NEK3 inhibition (>10 µM) • Validated β-cell protection from cytokine damage at 30 nM • Oral bioavailability >70% across species; 3.8× pancreatic vs. plasma AUC • IUPHAR/BPS-endorsed pharmacological probe for STK4/MST1 biology

Molecular Formula C21H22N6O3S
Molecular Weight 438.5 g/mol
Cat. No. B12397432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIhmt-mst1-58
Molecular FormulaC21H22N6O3S
Molecular Weight438.5 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C2C(=O)N(C3=CN=C(N=C3N2C)NC4=CC=C(C=C4)S(=O)(=O)N)C
InChIInChI=1S/C21H22N6O3S/c1-13-6-4-5-7-16(13)18-20(28)26(2)17-12-23-21(25-19(17)27(18)3)24-14-8-10-15(11-9-14)31(22,29)30/h4-12,18H,1-3H3,(H2,22,29,30)(H,23,24,25)
InChIKeyFWEIAKDAIDQPRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





IHMT-MST1-58: Selective MST1 Inhibitor for Diabetes Research


IHMT-MST1-58 (CAS 2414484-25-4), also designated compound 19, is a synthetic small-molecule inhibitor of Mammalian STE20-like protein 1 kinase (MST1; STK4). It exhibits an IC₅₀ of 23 nM against MST1 in enzymatic assays and demonstrates functional protection of pancreatic β-cells from inflammatory cytokine-induced apoptosis [1]. The compound is orally bioavailable with favorable cross-species pharmacokinetic profiles and is recognized by authoritative databases as a pharmacological probe suitable for elucidating STK4/MST1-mediated signaling in physiology and pathology [2].

Why Generic MST1/2 Inhibitors Are Not Substitutes


Substituting IHMT-MST1-58 with a generic MST1/2 inhibitor introduces substantial experimental confounding due to critical differences in target selectivity, off-target liability, and tissue distribution. The most widely cited comparator, XMU-MP-1, exhibits known off-target activity against ULK1/2 and Aurora kinases, complicating phenotypic interpretation and mandating additional control experiments [1]. In contrast, IHMT-MST1-58 demonstrates weak activity against MST2 (IC₅₀ = 652 nM) and no activity against NEK3 (IC₅₀ > 10 μM), establishing a significantly cleaner pharmacological profile for studies requiring unambiguous MST1 attribution [2]. Furthermore, IHMT-MST1-58's demonstrated capacity to cross the blood-pancreas barrier and accumulate in pancreatic tissue confers a unique pharmacokinetic advantage for diabetes-focused research that is not established for any commercially available comparator [3].

Head-to-Head Selectivity, PK, and Efficacy Data


Kinase Selectivity: MST1 vs. MST2 and NEK3 Exclusion

IHMT-MST1-58 exhibits substantially greater discrimination between MST1 and the closely related MST2 kinase compared to the widely used dual MST1/2 inhibitor XMU-MP-1. At 1 µM, IHMT-MST1-58 displays strong inhibition of MST1 (IC₅₀ = 23 nM) but only weak activity against MST2 (IC₅₀ = 652 nM), yielding a 28-fold selectivity window [1]. In contrast, XMU-MP-1 inhibits MST1 and MST2 with IC₅₀ values of 71.1 nM and 38.1 nM, respectively—a less than 2-fold difference that functionally renders it a dual MST1/2 inhibitor . Furthermore, IHMT-MST1-58 shows no activity against NEK3 at concentrations up to 10 µM (IC₅₀ > 10 µM), whereas XMU-MP-1 has documented off-target activity against ULK1/2 and Aurora kinases [1][2]. This selectivity profile makes IHMT-MST1-58 the preferred reagent for experiments where MST1-specific signaling must be dissected from MST2-dependent pathways.

Kinase selectivity MST1 MST2 NEK3 off-target profiling

Cross-Species Oral Bioavailability and PK Consistency

IHMT-MST1-58 demonstrates robust and consistent oral bioavailability across three preclinical species—mice, rats, and beagle dogs—a property not uniformly established for other MST1 inhibitors in the public domain. Following oral administration at 10 mg/kg, IHMT-MST1-58 achieved high systemic exposure with AUC₀₋ₜ values of 5,583 ng/mL·h (mouse), 4,858 ng/mL·h (rat), and 4,939 ng/mL·h (beagle dog), corresponding to oral bioavailabilities (F%) of 110.8%, 73.3%, and 106.5%, respectively [1]. Elimination half-lives ranged from 1.81 h (mouse) to 5.79 h (beagle dog), supporting once-daily dosing regimens in preclinical efficacy studies [1]. This multi-species PK characterization provides a validated foundation for translational pharmacology and reduces the uncertainty associated with species-specific metabolic liabilities that frequently complicate in vivo studies with less thoroughly characterized tool compounds.

Pharmacokinetics oral bioavailability cross-species PK AUC half-life

Pancreatic Tissue Distribution and Blood-Pancreas Barrier Penetration

A unique and procurement-relevant characteristic of IHMT-MST1-58 is its demonstrated ability to cross the blood-pancreas barrier and achieve high pancreatic tissue concentrations, a property essential for diabetes research where target engagement must occur at the site of β-cell pathology. Following oral administration of a single 50 mg/kg dose in mice, IHMT-MST1-58 achieved a pancreatic Cₘₐₓ of 12,216 ng/mL compared to a plasma Cₘₐₓ of 3,990 ng/mL, representing a 3.1-fold higher peak concentration in the target organ [1]. The pancreatic AUC₀₋ₜ was 51,394 ng/mL·h versus plasma AUC₀₋ₜ of 13,621 ng/mL·h, yielding a 3.8-fold tissue-to-plasma exposure ratio [1]. This preferential pancreatic distribution distinguishes IHMT-MST1-58 from tool compounds lacking validated tissue penetration data and directly supports its application in β-cell protection and diabetes efficacy models where pancreatic target engagement is paramount.

Tissue distribution blood-pancreas barrier pancreatic accumulation β-cell targeting pharmacokinetics

In Vivo Efficacy in STZ-Induced Diabetes Models

IHMT-MST1-58 has been rigorously validated in streptozotocin (STZ)-induced mouse models of both type 1 and type 2 diabetes, demonstrating functional β-cell protection and glycemic control as both monotherapy and in combination with metformin. In these models, oral administration of IHMT-MST1-58 (50 mg/kg/day, QD) as monotherapy significantly reduced fasting blood glucose levels and preserved β-cell mass [1]. When combined with metformin, IHMT-MST1-58 produced an additive effect, further reducing fasting blood glucose and decreasing glycated hemoglobin (HbA1c) levels [1][2]. This combination efficacy is particularly significant given metformin's status as a first-line diabetes therapy, suggesting that IHMT-MST1-58 engages a complementary mechanism (MST1 inhibition) that is not redundant with AMPK activation or other metformin-mediated pathways. While XMU-MP-1 has shown efficacy in myocardial ischemia/reperfusion injury models, its application in β-cell protection and diabetes models is not equivalently established in the primary literature, making IHMT-MST1-58 the evidence-based choice for diabetes-focused MST1 inhibition studies.

Type 1 diabetes Type 2 diabetes STZ-induced diabetes β-cell protection fasting blood glucose HbA1c metformin combination

Validated Pharmacological Probe Status for STK4/MST1

IHMT-MST1-58 has received formal designation as a pharmacological probe of STK4 (MST1) by the IUPHAR/BPS Guide to Pharmacology (GtoPdb), an authoritative international database that applies rigorous criteria for probe validation [1]. GtoPdb explicitly states that IHMT-MST1-58 'is suitable as a pharmacological probe of STK4's roles in physiology and pathology, and may also be considered as a anti-diabetes clinical candidate' [1]. This designation is not shared by XMU-MP-1, which GtoPdb notes has 'off-target activty against ULK1/2 and Aurora kinases which needs to be considered when it is used as a tool compound' [2]. The probe status of IHMT-MST1-58 signifies that the compound has met community standards for potency, selectivity, and cellular activity, reducing the experimental risk associated with using poorly characterized or promiscuous inhibitors. For procurement decisions in academic and industrial research settings, this external validation provides an independent, third-party quality benchmark.

Pharmacological probe clinical candidate STK4 tool compound chemical probe

Key Research Applications in Diabetes and MST1 Biology


MST1-Specific Signaling Dissection in β-Cells

Investigators seeking to isolate MST1-specific signaling from overlapping MST2 functions in β-cells should select IHMT-MST1-58 due to its 28-fold selectivity over MST2 and lack of NEK3 inhibition, contrasted with the dual MST1/2 profile of XMU-MP-1 [1]. The compound's validated protection of β-cells from inflammatory cytokine damage at concentrations as low as 30 nM [2] makes it particularly suitable for ex vivo pancreatic islet studies and INS-1/RIN-m5F β-cell line experiments where pathway attribution is critical.

In Vivo Diabetes Studies with Oral Dosing and Pancreatic Engagement

For preclinical diabetes research in rodent models requiring oral administration and validated pancreatic tissue penetration, IHMT-MST1-58 is the evidence-supported choice. Its ability to cross the blood-pancreas barrier and achieve pancreatic concentrations 3.8-fold higher than plasma levels (AUC ratio) [3] ensures target engagement at the site of β-cell pathology, while consistent oral bioavailability >70% across mice, rats, and dogs [4] facilitates multi-species translational study designs.

Combination Therapy Studies with Metformin

Research programs evaluating MST1 inhibition as an adjunct to standard-of-care diabetes therapies should utilize IHMT-MST1-58, which has demonstrated additive efficacy with metformin in STZ-induced T1D/T2D mouse models, including reductions in both fasting blood glucose and HbA1c [5]. This validated combination paradigm reduces the experimental burden of establishing dosing regimens and synergy assessments de novo.

Chemical Biology and STK4 Probe Studies

For academic laboratories and screening centers requiring a high-quality chemical probe to interrogate STK4/MST1 biology, IHMT-MST1-58 carries the endorsement of the IUPHAR/BPS Guide to Pharmacology as a validated pharmacological probe [6]. This designation assures that the compound meets community standards for potency, selectivity, and cellular activity, enabling reproducible and interpretable results in pathway mapping, genetic interaction studies, and target validation experiments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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